(R)-2-(2-bromophenyl)piperidine HCl
CAS No.:
Cat. No.: VC20539086
Molecular Formula: C11H15BrClN
Molecular Weight: 276.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15BrClN |
|---|---|
| Molecular Weight | 276.60 g/mol |
| IUPAC Name | (2R)-2-(2-bromophenyl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C11H14BrN.ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;/h1-2,5-6,11,13H,3-4,7-8H2;1H/t11-;/m1./s1 |
| Standard InChI Key | KFBKDKCHGUBLHZ-RFVHGSKJSA-N |
| Isomeric SMILES | C1CCN[C@H](C1)C2=CC=CC=C2Br.Cl |
| Canonical SMILES | C1CCNC(C1)C2=CC=CC=C2Br.Cl |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s core structure consists of a piperidine ring (a six-membered saturated amine) substituted at the 2-position with a 2-bromophenyl group. The hydrochloride salt form enhances solubility in polar solvents, a critical feature for experimental handling. Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2R)-2-(2-bromophenyl)piperidine;hydrochloride | |
| Molecular Formula | ||
| Molecular Weight | 276.60 g/mol | |
| SMILES (Isomeric) | ||
| InChIKey | KFBKDKCHGUBLHZ-RFVHGSKJSA-N |
The (R)-configuration at the 2-position introduces chirality, which is critical for interactions with biological targets. X-ray crystallography or chiral chromatography would typically confirm stereochemistry, though such data are absent in current literature.
Comparative Analysis with Analogues
The positional isomer 1-(2-bromophenyl)piperidine hydrochloride (PubChem CID 145884678) lacks chiral specificity and exhibits distinct physicochemical properties . For instance, its SMILES notation () reflects nitrogen substitution at the 1-position rather than the 2-position, altering electronic distribution and steric bulk . Such differences underscore the importance of regiochemistry in modulating reactivity and bioavailability.
Synthetic Routes and Optimization
General Synthesis Strategies
(R)-2-(2-Bromophenyl)piperidine hydrochloride is synthesized via multi-step sequences, often beginning with bromophenyl precursors and chiral auxiliaries. A plausible route involves:
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Friedel-Crafts Alkylation: Introducing the bromophenyl group to a piperidine precursor.
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Resolution of Enantiomers: Using chiral resolving agents or asymmetric catalysis to isolate the (R)-enantiomer.
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Salt Formation: Treating the free base with HCl to yield the hydrochloride .
Condition Optimization
The Royal Society of Chemistry’s work on piperidine derivatives highlights the role of stoichiometry and solvent selection. For example, increasing piperidine equivalents from 0.2 to 3.0 in dichloromethane (DCM) raises yields from <5% to 94%, demonstrating the necessity of excess amine for efficient coupling . Polar aprotic solvents like acetonitrile (CHCN) or 1,4-dioxane marginally reduce yields compared to DCM, likely due to solvation effects .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom on the aromatic ring serves as a site for cross-coupling reactions. Suzuki-Miyaura coupling with boronic acids could replace bromine with aryl or heteroaryl groups, expanding structural diversity. Computational studies predict moderate activation barriers for such reactions due to steric hindrance from the piperidine ring.
Piperidine Ring Modifications
The secondary amine in the piperidine ring undergoes alkylation or acylation. For instance, treatment with methyl iodide in the presence of a base would yield N-methyl derivatives, altering lipophilicity and pharmacokinetic profiles.
Research Applications and Industrial Relevance
Intermediate in Drug Synthesis
This compound serves as a building block for complex molecules. For example, fragment-based drug discovery (FBDD) campaigns utilize such scaffolds to generate lead compounds with enhanced sp character, improving solubility and reducing toxicity .
Isotopic Labeling Studies
The synthesis of -labeled piperidines, as demonstrated in RSC protocols, enables metabolic tracing and mechanistic studies. Incorporating into (R)-2-(2-bromophenyl)piperidine HCl could elucidate its biodegradation pathways .
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